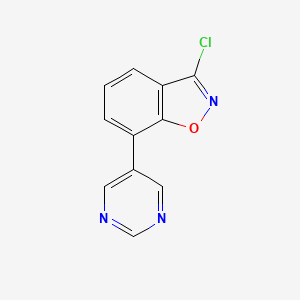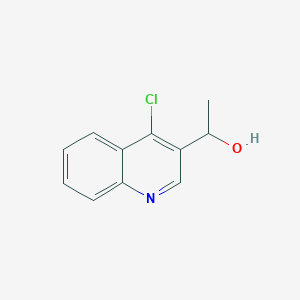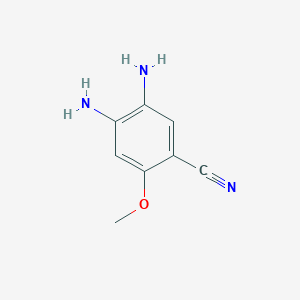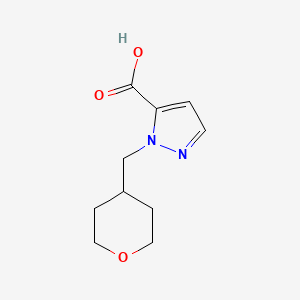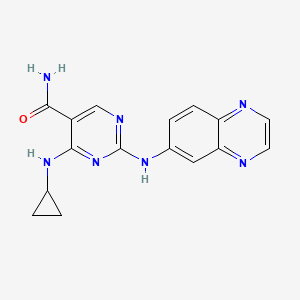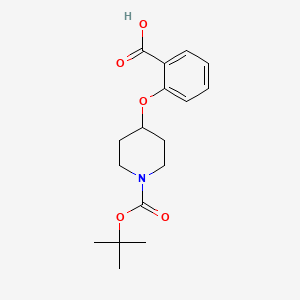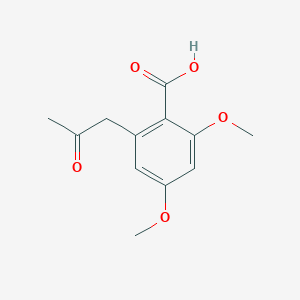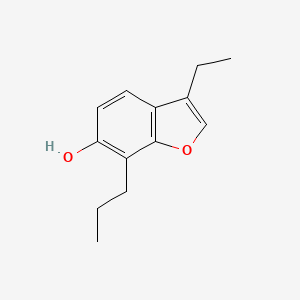
3-Ethyl-7-propyl-1-benzofuran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-propyl-1-benzofuran-6-ol typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes.
Benzene Ring Formation: The benzene ring is formed through a Friedel-Crafts acylation or alkylation reaction, where an aromatic compound is reacted with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and strong acids or bases are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Dihydrobenzofurans and other reduced derivatives.
Substitution Products: Various substituted benzofurans with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activities, such as anti-tumor, antibacterial, and antioxidant properties.
Medicine: Explored for its potential therapeutic uses, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 3-Ethyl-7-propyl-1-benzofuran-6-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
3-Ethyl-7-propyl-1-benzofuran-6-ol is compared with other similar benzofuran derivatives, such as:
1-Benzofuran-7-ol: Similar structure but lacks the ethyl and propyl groups.
2,3-Dimethyl-1-benzofuran-6-ol: Contains methyl groups at the 2 and 3 positions instead of ethyl and propyl groups.
4-Ethyl-1-benzofuran-6-ol: Ethyl group at the 4 position instead of the 3 position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-ethyl-7-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C13H16O2/c1-3-5-11-12(14)7-6-10-9(4-2)8-15-13(10)11/h6-8,14H,3-5H2,1-2H3 |
Clave InChI |
YMHXRCIERQSIQR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1OC=C2CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
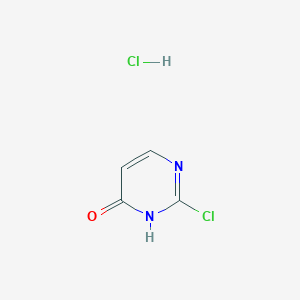
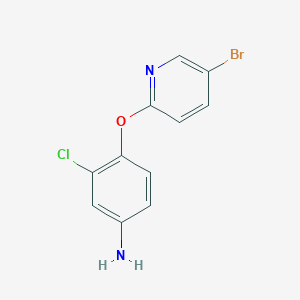

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
